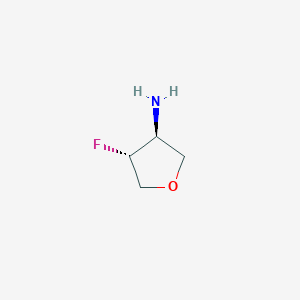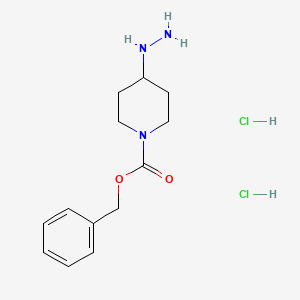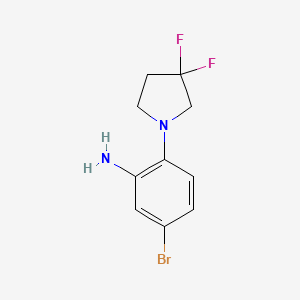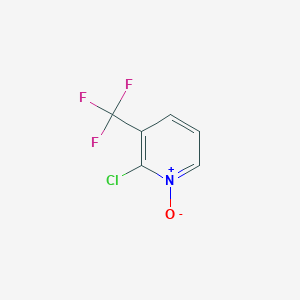
N-(9,9-dimethyl-9H-fluoren-4-yl)-9,9-dimethyl-9H-fluoren-2-amine
Descripción general
Descripción
“N-(9,9-dimethyl-9H-fluoren-4-yl)-9,9-dimethyl-9H-fluoren-2-amine” is a chemical compound with the molecular formula C30H27N . It has a molecular weight of 401.55 .
Physical and Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, flash point, and density of this compound are not specified in the sources I found .Aplicaciones Científicas De Investigación
Synthesis Techniques and Fluorescence Probes
N-substituted 2-amino-9,9-dialkylfluorenes have been synthesized starting from 2-halo-9,9-dialkylfluorenes using Pd-catalyzed substitution with amines, including chiral amino groups. Among these, 2-N,N-Dimethylamino-7-nitro-9H-fluorene was conveniently synthesized by reductive amination. These N-substituted 2-amino-7-nitro-9H-fluorenes show promise as fluorescence probes for femtosecond solvation dynamics, indicating their potential in probing and understanding rapid molecular interactions in various materials (Ginagunta et al., 2004).
Organic Light-Emitting Diodes (OLEDs)
N-([1,1′-biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl) compounds have been introduced as electron-blocking materials in OLEDs. These materials have demonstrated suitable optical properties and good electrochemical and thermal stability. OLEDs based on these materials showcased excellent charge balance and prolonged device lifetime. Despite similar molecular structures, OLEDs with these compounds as electron-blocking materials exhibited varied performance due to differences in the modifying positions of the spiro backbone (Baohua Hu et al., 2020).
Chemical Sensing Applications
Selective Sensing of Picric Acid, Fe3+, and L-Arginine
Two fluorene compounds were synthesized and used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids. Specifically, one compound detected 2, 4, 6-Trinitrophenol (TNP) and Fe3+ with high sensitivity and low detection limits, while the other exhibited excellent selective recognition ability toward arginine (L-arg) in biomolecules. These findings underscore the potential of N-substituted fluorenes in sensitive and selective chemical sensing applications (Yingying Han et al., 2020).
Propiedades
IUPAC Name |
N-(9,9-dimethylfluoren-4-yl)-9,9-dimethylfluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N/c1-29(2)24-13-8-6-11-22(24)28-25(29)14-9-15-27(28)31-19-16-17-21-20-10-5-7-12-23(20)30(3,4)26(21)18-19/h5-18,31H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJIZWGYHLPHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C31)C(=CC=C2)NC4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


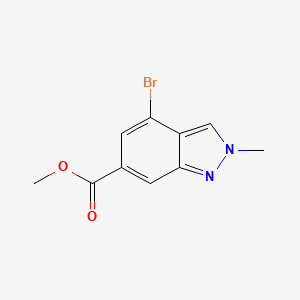
![7,12-Diphenylbenzo[k]fluoranthene](/img/structure/B3108232.png)
![tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B3108240.png)
![2,2-Dimethyl-4-oxobenzo[1,3]dioxin-5-yl triflate](/img/structure/B3108246.png)
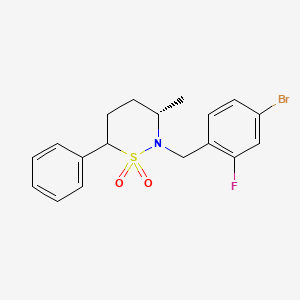

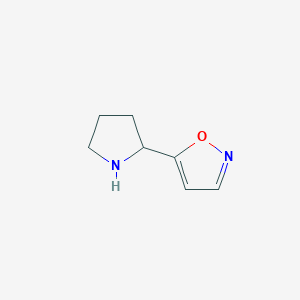
![5-Azaspiro[2.4]heptane-4,7-dione](/img/structure/B3108283.png)
